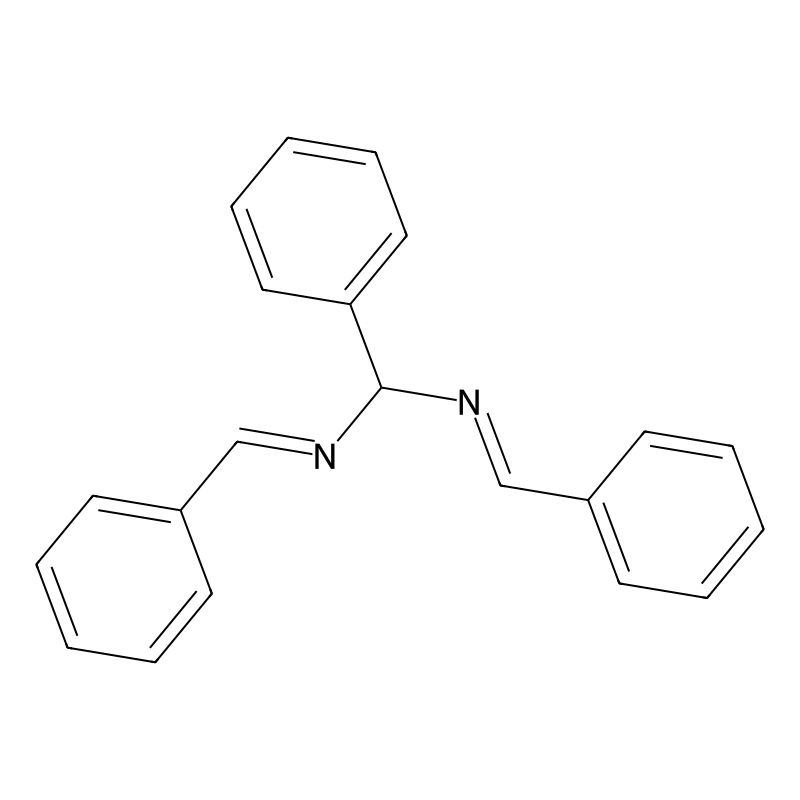

Hydrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hydrobenzamide (CAS 92-29-5) is a highly lipophilic, crystalline aminal-imine trimer (N,N'-(phenylmethylene)bis(1-phenylmethanimine)) formed by the stoichiometric condensation of benzaldehyde and ammonia [1]. In industrial and laboratory procurement, it is primarily sourced as a stable, solid precursor for the synthesis of benzylamines, nitrogen-rich heterocycles (such as 1,3,5-triazines), and as an active organocatalyst for green Knoevenagel condensations [2]. Its core value proposition lies in its ability to deliver the precise reactivity of a 3:2 benzaldehyde-ammonia adduct without the handling hazards of corrosive ammonia gas, the auto-oxidation risks of liquid benzaldehyde, or the extended induction times required for in-situ generation [3].

References

- [1] PubChem, 'Hydrobenzamide | C21H18N2 | CID 9566477'

- [2] Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes, Green Chemistry Letters and Reviews, 2019.

- [3] Reduction of hydrobenzamides: a strategy for synthesizing benzylamines, J. Chem. Sci., 2021.

Attempting to substitute isolated hydrobenzamide with in-situ mixtures of benzaldehyde and aqueous ammonia introduces severe process variability and downstream purification bottlenecks[1]. Direct amination mixtures are plagued by competing side reactions, generating significant quantities of undesirable byproducts such as benzyl alcohol and recalcitrant 2,4,5-triphenyl-4,5-dihydro-1H-imidazole [2]. Furthermore, liquid benzaldehyde is highly susceptible to auto-oxidation into benzoic acid upon air exposure, which alters reaction stoichiometry and can poison base-catalyzed downstream pathways [3]. Procuring high-purity, pre-synthesized hydrobenzamide guarantees a fixed 3:2 aldehyde-to-ammonia stoichiometric ratio, ensuring predictable kinetics and eliminating the need for complex, time-consuming chromatographic separations.

References

- [1] Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes, Green Chemistry Letters and Reviews, 2019.

- [2] Reduction of hydrobenzamides: a strategy for synthesizing benzylamines, J. Chem. Sci., 2021.

- [3] PubChem, 'Benzaldehyde | C7H6O | CID 240'

Bypassing Byproduct Formation in Benzylamine Synthesis

When synthesizing benzylamines, direct reductive amination of benzaldehyde with ammonia yields complex mixtures containing significant amounts of benzyl alcohol and 2,4,5-triphenyl-4,5-dihydro-1H-imidazole [1]. In contrast, utilizing pre-isolated hydrobenzamide as the starting material for sodium borohydride reduction completely bypasses these side reactions. The reduction of the isolated trimer yields a clean, equimolar mixture of primary and secondary benzylamines, which can be easily separated via selective hydrochloride precipitation [1].

| Evidence Dimension | Byproduct profile and product cleanlyness during reduction |

| Target Compound Data | Yields an easily separable equimolar mixture of 1° and 2° benzylamines with zero benzyl alcohol formation. |

| Comparator Or Baseline | Direct reductive amination of benzaldehyde (yields benzyl alcohol and imidazole byproducts). |

| Quantified Difference | Eliminates up to 15-20% of recalcitrant high-boiling trimers and alcohol byproducts found in direct amination. |

| Conditions | NaBH4 reduction in methanol vs. direct amination with H2/metal catalysts. |

Procuring isolated hydrobenzamide allows chemists to bypass the complex purification bottlenecks inherent to direct benzaldehyde amination, ensuring high-purity amine recovery.

Elimination of Induction Periods in Knoevenagel Condensations

Hydrobenzamide is not merely a structural precursor; it acts as the true active catalytic intermediate in the ammonia-catalyzed Knoevenagel condensation of benzaldehydes with malonic acid [1]. Relying on in-situ generation from ammonia and benzaldehyde introduces a variable induction period as the hydrobenzamide intermediate slowly forms. By utilizing 10 mol% of pre-synthesized hydrobenzamide directly, the reaction bypasses this lag phase, demonstrating a significantly steeper initial kinetic profile and driving the formation of cinnamic dicarboxylic acid with superior time-efficiency compared to baseline auto-catalysis [1].

| Evidence Dimension | Catalytic induction time and initial reaction rate |

| Target Compound Data | Immediate catalytic onset when using 10 mol% pre-formed hydrobenzamide. |

| Comparator Or Baseline | In-situ ammonia/benzaldehyde mixtures (require an induction period for intermediate formation). |

| Quantified Difference | Bypasses the variable 30-minute to multi-hour in-situ formation phase, standardizing the kinetic profile. |

| Conditions | Green Knoevenagel condensation of benzaldehyde and malonic acid at 50 °C. |

Using pre-synthesized hydrobenzamide as a catalyst standardizes batch times and maximizes throughput in green synthesis protocols by eliminating variable in-situ intermediate formation.

Stoichiometric Reliability via Solid-State Stability

Benzaldehyde, the primary alternative precursor for these synthetic pathways, is a liquid that rapidly undergoes auto-oxidation to benzoic acid upon exposure to air, requiring strict inert gas storage and frequent re-distillation to maintain stoichiometric integrity [1]. Hydrobenzamide (CAS 92-29-5) circumvents this issue entirely. As a stable crystalline solid with a melting point of 102–105 °C, it exhibits negligible vapor pressure and resists auto-oxidation under ambient conditions[2]. This phase stability locks in the 3:2 aldehyde-to-ammonia equivalent ratio, ensuring precise molar dosing for sensitive downstream reactions [2].

| Evidence Dimension | Shelf-stability and auto-oxidation resistance |

| Target Compound Data | Stable crystalline solid (mp 102–105 °C) with no auto-oxidation under ambient air. |

| Comparator Or Baseline | Liquid benzaldehyde (rapidly oxidizes to benzoic acid). |

| Quantified Difference | Eliminates the continuous purity degradation (benzoic acid formation) that plagues liquid benzaldehyde storage. |

| Conditions | Standard laboratory storage and ambient atmosphere handling. |

Sourcing the solid trimer drastically reduces reagent spoilage, eliminates the need for pre-reaction distillation, and ensures exact molar dosing for sensitive heterocycle syntheses.

Indirect Reductive Amination Workflows

Where highly pure primary and secondary benzylamines are required without the contamination of benzyl alcohol or complex imidazoles, hydrobenzamide serves as the ideal, clean-starting reducible precursor[1].

Green Organocatalysis in Knoevenagel Condensations

As a pre-formed, highly active catalytic intermediate for Knoevenagel condensations, particularly in the solvent-free synthesis of cinnamic dicarboxylic acids where predictable reaction kinetics and the elimination of induction periods are critical [2].

Nitrogen-Rich Heterocycle Manufacturing

As a structurally pre-organized, weighable solid scaffold for the synthesis of 2,4,5-triphenylimidazolidines and 2,4,6-triphenyl-1,3,5-triazines, where exact stoichiometric ratios of the aminal/imine core are required to prevent polymerization or side-reactions[3].

References

- [1] Reduction of hydrobenzamides: a strategy for synthesizing benzylamines, J. Chem. Sci., 2021.

- [2] Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes, Green Chemistry Letters and Reviews, 2019.

- [3] PubChem, 'Hydrobenzamide | C21H18N2 | CID 9566477'

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic